molecular formula C13H19BrClNO2 B13653631 tert-butyl (2R)-2-amino-3-(3-bromophenyl)propanoate;hydrochloride

tert-butyl (2R)-2-amino-3-(3-bromophenyl)propanoate;hydrochloride

Cat. No.: B13653631
M. Wt: 336.65 g/mol
InChI Key: ZDGQPVFSXMBCAM-UHFFFAOYSA-N
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Description

tert-Butyl (2R)-2-amino-3-(3-bromophenyl)propanoate hydrochloride (CAS: 1956436-14-8, Molecular Formula: C₁₃H₁₉BrClNO₂, Molecular Weight: 336.65 g/mol) is a chiral amino acid ester hydrochloride derivative. Its structure features a tert-butyl ester group, a 3-bromophenyl substituent, and a stereospecific (R)-configuration at the α-carbon. This compound is primarily utilized as a chiral building block in pharmaceutical synthesis, particularly in the development of protease inhibitors and other bioactive molecules requiring stereochemical precision . The tert-butyl group enhances stability against hydrolysis, while the bromine atom on the phenyl ring offers reactivity for further functionalization (e.g., cross-coupling reactions) .

Properties

Molecular Formula

C13H19BrClNO2

Molecular Weight

336.65 g/mol

IUPAC Name

tert-butyl 2-amino-3-(3-bromophenyl)propanoate;hydrochloride

InChI

InChI=1S/C13H18BrNO2.ClH/c1-13(2,3)17-12(16)11(15)8-9-5-4-6-10(14)7-9;/h4-7,11H,8,15H2,1-3H3;1H

InChI Key

ZDGQPVFSXMBCAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)Br)N.Cl

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Description
IUPAC Name tert-butyl (2R)-2-amino-3-(3-bromophenyl)propanoate; hydrochloride
Molecular Formula C13H19BrClNO2
Molecular Weight 336.65 g/mol
CAS Number 1956436-14-8
SMILES CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)Br)N.Cl
InChI InChI=1S/C13H18BrNO2.ClH/c1-13(2,3)17-12(16)11(15)8-9-5-4-6-10(14)7-9;/h4-7,11H,8,15H2,1-3H3;1H/t11-;/m1./s1
Physical Form White solid (hydrochloride salt)

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl (2R)-2-amino-3-(3-bromophenyl)propanoate; hydrochloride typically involves the following key steps:

Detailed Synthetic Routes

Esterification of (2R)-2-amino-3-(3-bromophenyl)propanoic acid

One common approach involves the esterification of the free amino acid with tert-butanol in the presence of an acid catalyst or by using tert-butyl chloroformate under mild conditions to afford the tert-butyl ester. The amino group is typically protected or maintained free depending on the subsequent steps.

Synthesis from Bromophenyl Precursors
  • The bromine substituent is introduced on the phenyl ring at the 3-position via directed bromination or by using pre-brominated phenylalanine derivatives.
  • Enantioselective synthesis methods or chiral resolution techniques ensure the (2R) configuration.
Formation of Hydrochloride Salt
  • The free base tert-butyl (2R)-2-amino-3-(3-bromophenyl)propanoate is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethereal HCl or HCl in dioxane) to form the hydrochloride salt.
  • This step enhances the compound’s aqueous solubility and stability for storage and use.

Representative Preparation Procedure

Based on supplier and literature data:

  • Starting Material: (2R)-2-amino-3-(3-bromophenyl)propanoic acid.
  • Esterification: React with tert-butyl chloroformate in the presence of a base such as triethylamine in anhydrous conditions to yield the tert-butyl ester.
  • Purification: The crude product is purified by silica gel chromatography, typically using a mixture of pentane and diethyl ether or ethyl acetate as eluents.
  • Salt Formation: The purified ester is dissolved in anhydrous solvent and treated with HCl gas or HCl solution to precipitate the hydrochloride salt.
  • Isolation: The hydrochloride salt is isolated by filtration and dried under vacuum.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Purpose Notes
Bromination Bromine source or brominated precursor Introduce 3-bromo substituent Precursor availability critical
Esterification tert-Butyl chloroformate, triethylamine, anhydrous solvent Protect carboxyl group as tert-butyl ester Mild conditions preserve stereochemistry
Chiral Control Chiral resolution or enantioselective synthesis Obtain (2R) enantiomer Essential for biological activity
Hydrochloride Salt Formation HCl gas or HCl solution in ether or dioxane Enhance solubility and stability Salt form preferred for handling
Purification Silica gel chromatography (pentane/ether or ethyl acetate) Remove impurities Yields white solid hydrochloride

Chemical Reactions Analysis

Reaction Conditions and Parameters

The synthesis and chemical behavior of this compound involve precise control of reaction conditions. Key parameters include:

  • Temperature : Typically ranges from 0°C to 120°C, with optimal conditions between 50°C and 120°C .

  • Reaction Time : Varies widely (0.1–1000 hours), depending on the specific transformation .

  • pH Adjustment : Acidic aqueous solutions are used for isolation, followed by solvent extraction .

A representative example from the patent literature demonstrates:

  • Cooling to 5°C before adding 70% sulfuric acid dropwise

  • Stirring for 30 minutes with sulfuric acid

  • Neutralization with 3% aqueous sodium sulfite

  • Aqueous layer separation under controlled conditions .

ParameterTypical Range/Details
Temperature0–120°C (optimal: 50–120°C)
Reaction Time0.1–1000 hours
pH AdjustmentAcidic aqueous solution for isolation
Solvent WorkupToluene extraction, sodium sulfite treatment

Key Reaction Mechanisms

  • Ester Hydrolysis : The tert-butyl ester undergoes hydrolysis under acidic or basic conditions, releasing the carboxylic acid .

  • Amino Group Reactivity : The primary amine may participate in alkylation, acylation, or metal-catalyzed coupling reactions.

  • Bromide Substitution : The bromophenyl moiety could undergo nucleophilic aromatic substitution (e.g., with amines or thiols).

Stability and Handling Considerations

  • Solubility : Poor solubility in water; requires organic solvents (e.g., DMSO, DMF) for formulation .

  • Storage : Requires protection from light at 2–8°C .

  • Degradation Pathways : Potential hydrolysis of the ester under aqueous acidic/basic conditions .

Comparative Reaction Profile

Reaction TypeObserved Behavior
Acid-Catalyzed HydrolysisEster cleavage to carboxylic acid
Nucleophilic SubstitutionPotential bromophenyl substitution
Amine AlkylationPossible reactivity with alkylating agents

Scientific Research Applications

®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes by binding to their active sites.

    Receptor Binding: Interacting with cellular receptors to trigger or block signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects: The 3-bromophenyl group in the target compound provides greater steric bulk and electron-withdrawing character compared to methyl (tert-butyl 3-amino-2-methylpropanoate) or indole (tert-butyl indole derivative) substituents. This influences reactivity in nucleophilic substitutions or cross-coupling reactions .
  • Chirality: The (R)-configuration in the target compound and the methyl ester analog (C₁₀H₁₂ClFNO₂) contrasts with the (S)-configuration in the indole derivative, impacting biological activity in drug-target interactions .
  • Stability: The tert-butyl ester group in the target compound enhances hydrolytic stability compared to methyl esters (e.g., C₁₀H₁₂ClFNO₂), which are more prone to enzymatic or acidic cleavage .

Research Findings :

  • Enzymatic studies show tert-butyl esters (target compound) resist glutathione S-transferase-mediated hydrolysis better than methyl esters, aligning with their use in prodrug designs .
  • The bromophenyl group in the target compound enhances binding to aromatic residues in protein targets (e.g., HIV-1 protease) compared to chlorophenyl analogs .

Biological Activity

tert-butyl (2R)-2-amino-3-(3-bromophenyl)propanoate;hydrochloride, also known as (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride, is a compound with significant potential in medicinal chemistry. Its unique structure includes a tert-butyl group, an amino group, and a bromophenyl moiety, which contribute to its biological activity. This article provides an overview of the compound's biological properties, mechanisms of action, and potential applications in research and medicine.

  • Molecular Formula : C13_{13}H19_{19}BrClN2_{2}O2_{2}
  • Molecular Weight : 336.65 g/mol
  • CAS Number : 1956436-14-8
  • Purity : ≥ 97% .

The hydrochloride salt form enhances the compound's solubility in water, making it more suitable for biological assays and reactions .

The biological activity of (R)-tert-butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride is primarily attributed to its interactions with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
  • Receptor Binding : It can interact with cellular receptors, influencing signaling pathways related to inflammation and pain modulation .

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that (R)-tert-butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride exhibits anti-inflammatory and analgesic effects. The presence of the bromophenyl group is thought to enhance its interaction with biological targets, potentially increasing efficacy compared to similar compounds .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryExhibits potential anti-inflammatory effects
AnalgesicMay provide pain relief mechanisms
Enzyme InteractionBinds to specific enzymes

Case Studies and Research Findings

Research has focused on the compound's potential therapeutic applications. For instance:

  • Inflammation Studies : In laboratory settings, (R)-tert-butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride was tested for its ability to reduce inflammation markers in cell cultures. Results indicated a significant decrease in pro-inflammatory cytokines at concentrations above 10 µM .
  • Pain Modulation : A study examined the compound's effects on pain pathways in animal models. The results demonstrated that administration of the compound led to reduced pain responses in models of acute pain .

Applications in Medicinal Chemistry

Due to its promising biological activities, (R)-tert-butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride is being investigated for various applications:

  • Drug Development : It serves as a lead compound for developing new anti-inflammatory and analgesic drugs.
  • Research Tool : Used in studies exploring enzyme-substrate interactions and protein-ligand binding dynamics .

Q & A

Basic: What synthetic strategies are recommended for achieving high enantiomeric purity in the preparation of this compound?

Methodological Answer:
To ensure enantiomeric purity, chiral resolution or asymmetric synthesis is critical. A validated approach involves:

  • Chiral starting materials : Use (R)-configured amino acid precursors, such as (S)-ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (as in ), with subsequent inversion or retention of configuration via stereospecific reactions.
  • Protection/deprotection : Employ tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis (e.g., di-tert-butyl dicarbonate in CH₂Cl₂ with triethylamine, as in ).
  • Purification : Chiral HPLC or enzymatic resolution using lipases/esterases can isolate the (R)-enantiomer.
    Reference : details Boc protection and coupling steps, while highlights tert-butylation efficiency .

Basic: How can spectroscopic and chromatographic methods confirm the structural integrity of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify tert-butyl protons (singlet, δ ~1.4 ppm), aromatic protons (3-bromophenyl, δ ~7.2–7.5 ppm), and α-proton adjacent to the amine (δ ~3.5–4.0 ppm).
    • ¹³C NMR : Confirm tert-butyl (δ ~28 ppm, quaternary C), bromophenyl carbons (δ ~120–135 ppm), and ester carbonyl (δ ~170 ppm).
  • IR : Detect amine hydrochloride (N–H stretch, ~2500–3000 cm⁻¹) and ester C=O (~1740 cm⁻¹).
  • HPLC-MS : Use chiral columns (e.g., Chiralpak AD-H) with MS to verify molecular ion [M+H]⁺ and enantiomeric excess.
    Reference : and provide structural analysis frameworks for similar carbamate derivatives .

Advanced: How can reaction conditions be optimized to mitigate steric hindrance from the 3-bromophenyl group during esterification or amidation?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of bulky intermediates.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to activate carboxyl groups for coupling.
  • Factorial design : Apply a 2³ factorial experiment (e.g., temperature, catalyst loading, reaction time) to identify optimal conditions. For example, suggests factorial design for parameter screening .
  • Microwave-assisted synthesis : Reduce reaction time and improve yield for sterically hindered substrates.

Advanced: What in vitro assays are suitable for evaluating the pharmacokinetic properties of this compound?

Methodological Answer:

  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
  • Plasma protein binding : Employ ultrafiltration or equilibrium dialysis.
  • Caco-2 permeability assay : Assess intestinal absorption potential.
    Reference : describes ethyl ester derivatives used in biological studies, suggesting analogous assays .

Advanced: How can computational modeling predict the reactivity of the tert-butyl ester in nucleophilic substitutions?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA to model transition states and activation energies for ester hydrolysis or aminolysis.
  • Molecular dynamics (MD) : Simulate solvent effects on tert-butyl group stability.
  • Docking studies : Predict interactions with enzymes (e.g., esterases) using AutoDock Vina.
    Reference : emphasizes quantum chemical calculations for reaction path prediction .

Advanced: What strategies resolve contradictions in reported biological activity data for bromophenyl-containing analogs?

Methodological Answer:

  • Structure-activity relationship (SAR) : Synthesize analogs with Cl/F substituents (see for trifluoromethyl analogs) and compare IC₅₀ values .
  • Crystallography : Resolve 3D structures (e.g., ’s carbamate crystal data) to correlate conformation with activity .
  • Meta-analysis : Systematically review literature to identify confounding variables (e.g., assay protocols, cell lines).

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